molecular formula C110H192N40O24S4 B1573907 MAUROCALCIN

MAUROCALCIN

Cat. No.: B1573907
M. Wt: 3857.2 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Maurocalcin (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus . It is a structurally stable peptide, folding into an inhibitor cystine knot (ICK) motif stabilized by three disulfide bridges (Cys3–Cys17, Cys10–Cys21, and Cys16–Cys32) . A key structural feature is its strong dipole moment, with a surface rich in basic residues (Lys19, Lys20, Lys22, Arg23, Arg24) opposed to a more hydrophobic and acidic face, which is critical for its function . Main Applications and Research Value: this compound serves as a powerful research tool in cell biology and pharmacology. Its primary research value is twofold. First, it is a potent and specific agonist of the intracellular Ryanodine Receptor type 1 (RyR1), a calcium release channel on the endoplasmic/sarcoplasmic reticulum . External application of MCa induces rapid calcium release from intracellular stores, providing a direct physiological readout for studying RyR1 function and calcium signaling dynamics . Second, MCa is a highly efficient natural Cell-Penetrating Peptide (CPP) . It can translocate across plasma membranes to deliver various cargoes, including peptides, proteins, and drugs, directly into the cytoplasm and nucleus of cells, often within minutes and at low nanomolar concentrations . This makes it an exceptional vector for studying intracellular delivery and for developing research compounds that target internal pathways. Mechanism of Action: this compound's mechanism is unique because it combines cell penetration with intracellular target modulation. As a CPP, its cell entry is proposed to occur via direct membrane translocation, an energy-independent process that is sensitive to membrane potential and facilitated by interactions with negatively charged membrane components like glycosaminoglycans and GD3 gangliosides . Once inside the cell, MCa binds to the cytoplasmic domain of RyR1, acting as a positive allosteric modulator that stabilizes the channel in a long-lasting sub-conductance open state, thereby promoting calcium efflux . The pharmacophore for its RyR1 activity is centered on key basic residues, with Arg24 being particularly critical . Research has also revealed that MCa can be pharmacologically reprogrammed through phosphorylation by protein kinase A (PKA) at Thr26 after cell entry, which converts it from a RyR1 agonist into a negative allosteric modulator, offering a fascinating model for studying post-translational regulation of toxins . To circumvent its intrinsic pharmacological activity in CPP applications, an analog, d-Maurocalcine, has been developed. This version, synthesized from D-amino acids, preserves the efficient cell-penetrating properties and 3D structure of the native peptide but is pharmacologically inert on RyR1 and exhibits enhanced protease resistance, making it an ideal vector for delivery applications . Researchers utilize this compound and its analogs as versatile tools for investigating calcium signaling, for the intracellular delivery of impermeable therapeutic candidates (such as the cancer drug doxorubicin), and for exploring fundamental mechanisms of protein transduction . Product Use Statement: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C110H192N40O24S4

Molecular Weight

3857.2 Da

Appearance

White powder

Purity

≥ 99 % (HPLC and Mass spectrometry)

Origin of Product

United States

Scientific Research Applications

Cardiovascular Applications

Maurocalcin and its analogs have been extensively studied for their effects on cardiac function:

  • Calcium Mobilization : Research indicates that MCa and its analog MCaE12A enhance the sensitivity of RyR2 to cytoplasmic calcium, promoting channel opening and facilitating calcium release from the sarcoplasmic reticulum. This effect is crucial for cardiac muscle contraction and has implications for treating heart diseases characterized by impaired calcium handling .
  • Pacemaker Activity : Studies have shown that MCaE12A improves pacemaker activity in sinus node cells, particularly under conditions where L-type calcium channels are inhibited. This suggests potential therapeutic applications for arrhythmias or other cardiac dysregulations .

Neurological Implications

This compound's influence on calcium channels extends beyond the cardiovascular system:

  • Neuroprotective Strategies : The ability of this compound to modulate RyR activity may have implications for neurodegenerative diseases where calcium dysregulation is a contributing factor. By stabilizing RyR channels, it could potentially protect neurons from excitotoxicity .

Research Methodologies

Various methodologies have been employed to study this compound's effects:

  • In Vitro Studies : Experiments using isolated cardiomyocytes and sinus node cells have demonstrated the peptide's ability to penetrate cells and modulate calcium transients effectively. Techniques such as pull-down assays and intracellular calcium measurements have been pivotal in elucidating its mechanisms .
  • Synthetic Analog Development : The synthesis of phosphomimetic analogs of this compound has allowed researchers to explore modifications that enhance its pharmacological properties while reducing toxicity, paving the way for novel therapeutic agents targeting RyRs .

Chemical Reactions Analysis

Interaction with Ryanodine Receptors

MCa modulates cardiac ryanodine receptors (RyR2) by increasing their sensitivity to cytoplasmic calcium concentrations, which promotes channel opening, and decreasing their sensitivity to inhibiting calcium concentrations . MCa facilitates calcium mobilization in cardiac cells . Studies have demonstrated that MCaE12A, an analog of MCa, passively penetrates cardiomyocytes and promotes abnormal RyR2 opening . Additionally, MCaE12A can improve the pacemaker activity of sinus node cells lacking the L-type Cav1.3 channel or with pharmacologic inhibition of calcium influx via Cav1.3 .

Post-translational Modification: Phosphorylation

MCa undergoes post-translational modification via phosphorylation inside cells . Specifically, MCa can be phosphorylated by protein kinase A (PKA) . Phosphorylation of MCa leads to a change in its pharmacological activity towards ryanodine receptor type 1 (RyR1), a key regulator of calcium homeostasis in excitable cells .

ModificationEffect
PhosphorylationConverts MCa from a stabilizer of RyR1 channel substates to a negative allosteric modulator that mitigates RyR1 channel Ca2+ leak .
Unphosphorylated MCaStabilizes the open state of the ryanodine receptor, potentially upsetting a cell’s calcium balance .

Impact on Calcium Homeostasis

MCa and its analogs affect calcium homeostasis and dynamics in cardiac cells . MCaE12A, for example, promotes abnormal opening of RyR2 . MCa can modulate the pacemaker activity of sinus node cells, particularly under conditions of reduced calcium influx .

This compound-Induced Subconductance States

Single-channel recordings have demonstrated that MCa induces subconductance states in calcium channels . Calcin-induced transitions from discretely open to subconducting states, and vice versa, indicate a strong dependence on the channel being open to initiate and terminate a calcin-induced substate .

Comparison with Similar Compounds

Structural and Evolutionary Relationships

Calcins share a conserved ICK fold but diverge in sequence and receptor specificity. Evolutionary analysis (Poisson correction method) reveals maurocalcin clusters with hemicalcin (Hemiscorpius lepturus) and imperacalcin (Pandinus imperator), with evolutionary distance (ED) values of 0.065–0.142 from other calcins (e.g., opicalcins, urocalcin) . Key sequence differences include:

  • Imperatoxin A (IpTxa) : 69.7% identity with this compound; lacks cell-penetrating ability .
  • Intrepicalcin : 81.8% identity; diverges at five residues critical for RyR binding .
  • Hadrucalcin : 78.8% identity; lower affinity for RyR1 (Kd = 14.8 nM vs. 26.4 nM for this compound) .

Table 1: Sequence Identity and Functional Divergence of Calcin Family Members

Compound Source AA Length Disulfide Bonds Sequence Identity (%)* Key Functional Differences
This compound Scorpio maurus palmatus 33 3 100 Cell-penetrating; RyR1/RyR2 activation
Imperatoxin A (IpTxa) Pandinus imperator 33 3 69.7 RyR activation only; no membrane permeability
Hemicalcin Hemiscorpius lepturus 33 3 81.8 Higher RyR1 affinity (Kd = 6.9 nM)
Opicalcin1 Opistophthalmus carinatus 33 3 ~85 Highest RyR1 affinity (Kd = 0.3 nM)
Urocalcin Urodacus spp. 33 3 75.8 Weakest RyR binding (Kd = 376 nM)

*Compared to this compound. Data compiled from .

Functional and Mechanistic Differences
Target Specificity
  • This compound : Activates both RyR1 and RyR2, with EC₅₀ values of 50–100 nM for Ca²⁺ release in cardiomyocytes .
  • Hemicalcin : Preferentially activates RyR1, showing minimal cardiac effects .
  • Opicalcin1: Binds RyR1 with sub-nanomolar affinity (Kd = 0.3 nM) but lacks efficacy on RyR2 .
Cell-Penetrating Ability

This compound translocates across membranes via mechanisms shared with penetratin and HIV-Tat, a trait absent in imperatoxin A and opicalcins .

Table 2: Pharmacological Profiles of Selected Calcins

Compound RyR Subtype Affinity (Kd, nM) Cell Penetration Key Applications
This compound RyR1: 26.4; RyR2: 50 Yes Cardiac Ca²⁺ dynamics; drug delivery
Imperatoxin A RyR1: 8.7 No RyR structural studies
Opicalcin1 RyR1: 0.3 No High-affinity RyR1 probes
Urocalcin RyR1: 376 No Evolutionary studies

Data from .

Clinical and Research Implications
  • Opicalcin1 : Used to study RyR1 gating due to its unmatched binding affinity .
  • Hadrucalcin : Lower potency limits its utility but provides insights into calcin evolution .

Preparation Methods

Chemical Synthesis of Maurocalcin

The primary method for preparing this compound is solid-phase peptide synthesis (SPPS) , a widely used technique for assembling peptides with high precision.

  • Automated Solid-Phase Synthesis : this compound is synthesized on a solid resin support using an automated peptide synthesizer (e.g., CEM® Liberty or Applied Biosystems model 432A). The process involves stepwise addition of Fmoc-protected amino acid derivatives, including D- or L- amino acids depending on the desired stereochemistry.

  • Resin and Protecting Groups : The peptide chain is assembled on a Wang-Tentagel resin with side-chain protecting groups such as trityl for cysteine and asparagine residues, ensuring selective reactions during synthesis.

  • Deprotection and Cleavage : After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/water/triisopropylsilane/dithiothreitol), which also removes side-chain protecting groups.

  • Crude Peptide Recovery : The cleaved peptide is precipitated using cold t-butylmethyl ether, pelleted by centrifugation, and then dissolved in an appropriate buffer for further processing.

Folding and Oxidation

This compound contains multiple disulfide bonds essential for its three-dimensional structure and biological activity.

  • Oxidative Folding : The reduced linear peptide is subjected to an oxidative folding process in a buffer such as 200 mM Tris-HCl at pH 8.3, often under air exposure for 48–72 hours at room temperature.

  • Folding Buffers : For other calcins, folding is performed in buffers containing redox agents like reduced glutathione (GSH) and oxidized glutathione (GSSG) to facilitate correct disulfide bond formation (e.g., 20 mM Na2HPO4, 0.1 M NaCl, 5 mM GSH, 0.5 mM GSSG).

  • pH Control : The pH is carefully adjusted (e.g., to 7.9) to optimize folding efficiency and disulfide bond formation.

Purification Techniques

Purification is critical to isolate correctly folded, biologically active this compound.

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC using C18 columns is employed to purify the oxidized peptide. A linear gradient of acetonitrile in water with 0.1% TFA is used for elution.

  • Analytical HPLC : Purity is assessed by analytical reversed-phase HPLC, ensuring >98% purity for the final product.

  • Mass Spectrometry : MALDI-TOF or LC-MS is used to confirm the molecular mass and verify the identity of the purified peptide.

Characterization and Quality Control

  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure of this compound and its analogues, confirming correct folding and disulfide connectivity.

  • Biological Activity Assays : Functional assays, such as ryanodine receptor binding and calcium channel modulation, verify the pharmacological activity of the prepared peptide.

Summary Table of this compound Preparation Steps

Step Description Conditions/Notes References
Peptide Chain Assembly Automated solid-phase synthesis using Fmoc chemistry on Wang-Tentagel resin Automated synthesizer; Fmoc-protected amino acids; side-chain protection
Cleavage & Deprotection Treatment with TFA/water/triisopropylsilane/DTT mixture 4 hours at room temperature
Precipitation Cold t-butylmethyl ether precipitation and centrifugation 10,000 × g, 15 min
Folding & Oxidation Air oxidation in Tris-HCl buffer or redox buffer containing GSH/GSSG 48–72 hours at room temperature; pH ~8.3 or 7.9
Purification Reversed-phase HPLC on C18 column with acetonitrile/TFA gradient Semi-preparative and analytical columns used; purity >98%
Characterization MALDI-TOF mass spectrometry; NMR structural analysis; biological activity assays Confirms molecular weight, folding, and function

Q & A

Basic: What foundational steps should researchers take to identify literature gaps in MAUROCALCIN studies?

Methodological Answer:

  • Literature Review: Conduct a systematic search using academic databases (e.g., PubMed, Google Scholar) with keywords like "this compound structural properties," "this compound biological activity," and "this compound synthesis." Prioritize peer-reviewed articles and exclude non-reliable sources (e.g., ) .
  • Framework Application: Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure gaps. For example:
    • Population: Specific biological targets of this compound.
    • Outcome: Contradictory reports on its binding affinity.
  • Gap Analysis: Compare existing studies in a table to highlight inconsistencies (e.g., variations in experimental conditions or measurement techniques) .

Basic: How should researchers design experiments to characterize this compound’s structural and functional properties?

Methodological Answer:

  • Experimental Design:
    • Spectroscopic Analysis: Use NMR, X-ray crystallography, or mass spectrometry to resolve this compound’s 3D structure. Ensure protocols align with reproducibility standards (e.g., detailed synthesis steps, purity validation) .
    • Biological Assays: Employ in vitro binding assays (e.g., surface plasmon resonance) to measure interaction kinetics with target receptors.
  • Data Reporting: Present results in tables comparing observed values (e.g., binding constants) with literature data, noting instrumentation parameters (e.g., temperature, pH) .

Advanced: How can researchers resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer:

  • Cross-Validation: Replicate prior experiments under standardized conditions (e.g., identical buffer systems, concentrations). Use statistical tools (e.g., ANOVA, regression analysis) to quantify variability .

  • Meta-Analysis: Create a comparative table of studies, including:

    StudyModel SystemDose RangeKey FindingPotential Bias
    ACell culture1–10 µMInhibits XNo controls
    BIn vivo5–20 µMActivates YSmall sample size
  • Hypothesis Testing: Design follow-up experiments to test conflicting hypotheses (e.g., dose-dependent dual effects) using orthogonal methods (e.g., CRISPR knockouts to validate target specificity) .

Advanced: What methodologies optimize the synthesis and purification of this compound for reproducible research?

Methodological Answer:

  • Synthesis Optimization:
    • Parameter Screening: Vary reaction conditions (e.g., solvent polarity, temperature) and quantify yield/purity via HPLC. Use design-of-experiment (DoE) software to identify optimal parameters .
    • Scalability Tests: Compare batch-to-batch consistency using metrics like enantiomeric excess (for chiral centers) or endotoxin levels (for biological applications).
  • Reproducibility Checklist:
    • Document all steps in the "Experimental" section, including equipment brands and software versions.
    • Deposit raw data (e.g., NMR spectra) in open-access repositories .

Advanced: How should researchers address challenges in measuring this compound’s bioactivity across different experimental models?

Methodological Answer:

  • Model Standardization:
    • Use isogenic cell lines or genetically defined animal models to reduce variability.
    • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify model selection .
  • Data Normalization:
    • Report bioactivity as a percentage of positive/negative controls (e.g., "this compound inhibited 70% of Activity X vs. 85% in prior work").
    • Use scatter plots with error bars to visualize inter-experimental variability .

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